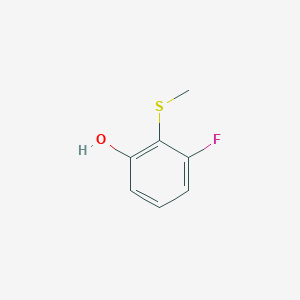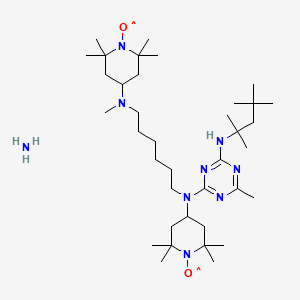![molecular formula C9H9FN2O5S2 B14021954 S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate CAS No. 35685-68-8](/img/structure/B14021954.png)
S-[4-(fluorosulfonyl)-2-nitrophenyl] dimethylcarbamothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(dimethylcarbamoylsulfanyl)-3-nitro-benzenesulfonyl fluoride is an organosulfur compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a sulfonyl fluoride group, which is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and chemical biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylcarbamoylsulfanyl)-3-nitro-benzenesulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group into a pre-functionalized aromatic ring. One common method is the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions. For instance, a cascade process can transform sulfonates directly into sulfonyl fluorides using reagents like potassium fluoride (KF) or potassium bifluoride (KHF2) in the presence of a phase transfer catalyst .
Industrial Production Methods
Industrial production of sulfonyl fluorides often employs similar methods but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of fluorinating agents and catalysts is crucial to ensure high selectivity and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(dimethylcarbamoylsulfanyl)-3-nitro-benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The sulfur atom in the dimethylcarbamoylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Major Products
Sulfonamides: Formed from nucleophilic substitution.
Aminobenzenesulfonyl Fluorides: Formed from the reduction of the nitro group.
Sulfoxides and Sulfones: Formed from the oxidation of the sulfur atom.
Applications De Recherche Scientifique
4-(dimethylcarbamoylsulfanyl)-3-nitro-benzenesulfonyl fluoride has several applications in scientific research:
Chemical Biology: Used as a covalent probe to target specific amino acids in proteins due to its reactivity with nucleophiles.
Medicinal Chemistry: Potential use in the development of enzyme inhibitors, particularly serine protease inhibitors.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the preparation of functional materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 4-(dimethylcarbamoylsulfanyl)-3-nitro-benzenesulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group acts as an electrophile, reacting with nucleophilic sites on proteins or other molecules. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The nitro group can also participate in redox reactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(dimethylcarbamoylsulfanyl)-3-nitro-benzenesulfonyl fluoride include other sulfonyl fluorides and nitro-substituted aromatic compounds. For example:
2-nitrobenzenesulfonyl fluoride: Similar in structure but lacks the dimethylcarbamoylsulfanyl group.
4-(dimethylcarbamoylsulfanyl)-benzenesulfonyl fluoride: Similar but without the nitro group.
3-nitrobenzenesulfonyl chloride: Similar but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
The uniqueness of 4-(dimethylcarbamoylsulfanyl)-3-nitro-benzenesulfonyl fluoride lies in its combination of functional groups, which provides a distinct reactivity profile and potential for diverse applications.
Propriétés
Numéro CAS |
35685-68-8 |
|---|---|
Formule moléculaire |
C9H9FN2O5S2 |
Poids moléculaire |
308.3 g/mol |
Nom IUPAC |
S-(4-fluorosulfonyl-2-nitrophenyl) N,N-dimethylcarbamothioate |
InChI |
InChI=1S/C9H9FN2O5S2/c1-11(2)9(13)18-8-4-3-6(19(10,16)17)5-7(8)12(14)15/h3-5H,1-2H3 |
Clé InChI |
CXIDFHUPDZUYPR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)SC1=C(C=C(C=C1)S(=O)(=O)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



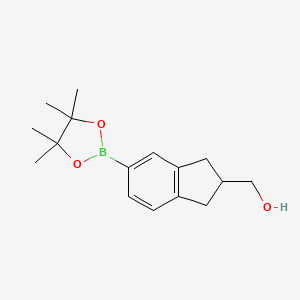
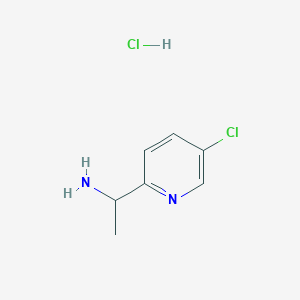
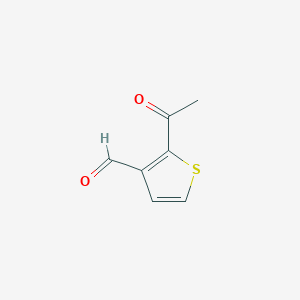

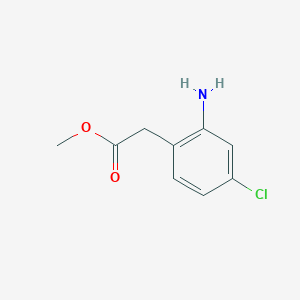
![Ethyl 4-[acetyl(2-oxoethyl)amino]benzoate](/img/structure/B14021898.png)
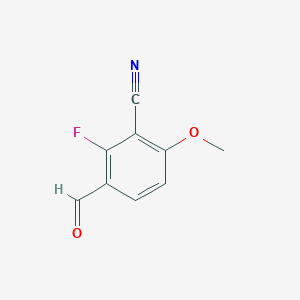
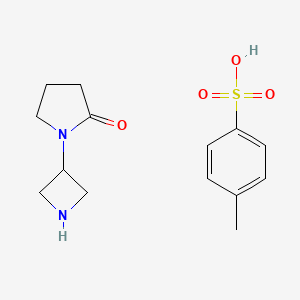
![(R)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione](/img/structure/B14021931.png)
![trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
